5-Fluoro-6-hydroxynicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXBKVOINSOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-16-5 | |
| Record name | 5-fluoro-6-hydroxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
biological activity of 5-Fluoro-6-hydroxynicotinic acid
An In-Depth Technical Guide to the Potential Biological Activity of 5-Fluoro-6-hydroxynicotinic Acid
Executive Summary
This compound is a fluorinated derivative of the nicotinic acid (Vitamin B3) scaffold. While its physicochemical properties are documented, a comprehensive body of research detailing its biological activity is not yet present in the public domain. This guide, therefore, serves as a forward-looking technical analysis and a proposed research framework for elucidating its potential therapeutic value. Drawing upon structure-activity relationships (SAR) from its parent compound, 6-hydroxynicotinic acid, and the well-established role of fluorine in medicinal chemistry, we hypothesize that this compound possesses significant potential as an enzyme modulator, an anticancer agent, and an antioxidant. This document provides the scientific rationale for this hypothesis, outlines a multi-pronged screening strategy, and presents detailed, field-proven protocols for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to explore novel fluorinated heterocycles.
Introduction: A Strategic Rationale for Investigation
The exploration of novel chemical entities for therapeutic applications requires a strategic selection of candidates. This compound emerges as a compelling subject for investigation due to the convergence of three key structural features: the nicotinic acid core, a 6-hydroxy substituent, and a 5-fluoro substituent.
-
The Nicotinic Acid Core: As a derivative of nicotinic acid (Vitamin B3), the molecule is rooted in a biocompatible and essential scaffold.[1] This foundation suggests potential interactions with biological pathways that recognize or process nicotinic acid and its metabolites.
-
The 6-Hydroxy Group: The presence of a hydroxyl group at the 6-position is particularly significant. The parent compound, 6-hydroxynicotinic acid (6-HNA), is a known intermediate in the bacterial degradation pathway of nicotinic acid.[2] It is specifically processed by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes its decarboxylative hydroxylation.[3][4] This established biological interaction provides a specific and testable enzymatic target for its fluorinated analog.
-
The 5-Fluoro Substituent: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry. Fluorination can profoundly and beneficially alter a molecule's properties by increasing metabolic stability, enhancing lipophilicity (which can improve membrane permeability), and modulating binding affinity to target proteins through unique electronic interactions.[5] The strategic placement of a highly electronegative fluorine atom adjacent to the hydroxyl group and on the pyridine ring is likely to alter the electronic distribution and steric profile of the molecule, potentially transforming it from a simple substrate into a potent modulator or inhibitor of its target enzymes.
This guide is built on the central hypothesis that the unique combination of these features in this compound makes it a prime candidate for investigation as an enzyme inhibitor, with further potential for anticancer and antioxidant activities seen in similarly structured fluorinated aromatics.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its biological investigation.
Compound Properties
The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1526-16-5 | [6][7] |
| Molecular Formula | C₆H₄FNO₃ | [6] |
| Molecular Weight | 157.10 g/mol | [6] |
| SMILES | OC(=O)C1=CC(F)=C(O)N=C1 | [6] |
| Topological Polar Surface Area | 70.42 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Proposed Synthetic Pathway
While multiple synthetic routes may be viable, a plausible approach involves the fluorination of a suitable pyridine precursor followed by hydroxylation and carboxylation, or the construction of the fluorinated ring system from acyclic precursors. A common method for producing the parent 6-hydroxynicotinic acid involves treating methyl coumalate with ammonium hydroxide.[8] Adapting such a synthesis would require a fluorinated coumalate precursor. Alternatively, building the molecule from simpler fluorinated building blocks is a standard medicinal chemistry approach.
Proposed Biological Screening Strategy
Based on the structural analysis, we propose a tiered screening approach to efficiently characterize the .
Hypothesis 1: Enzyme Inhibition
-
Rationale: The fluorine atom at the 5-position may act as a potent electronic and steric disruptor for enzymes that bind the parent compound, 6-hydroxynicotinic acid. This could convert the molecule from a substrate into a competitive or irreversible inhibitor of 6-hydroxynicotinate 3-monooxygenase (NicC).[3][4]
-
Screening Approach: An in vitro enzymatic assay using purified NicC enzyme. The assay would monitor the consumption of the cofactor NADH in the presence of the native substrate (6-HNA) versus in the presence of this compound. Inhibition would be quantified by a lack of NADH consumption and used to determine an IC₅₀ value.
Hypothesis 2: Anticancer Activity
-
Rationale: Fluorine is a key component of many successful anticancer drugs, most notably 5-fluorouracil (5-FU), which functions as an antimetabolite.[9] Furthermore, related heterocyclic structures, such as 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid, have demonstrated the ability to inhibit the growth of tumor cells in both in vitro and in vivo models.[10]
-
Screening Approach: A primary screen for cytotoxic effects against a panel of human cancer cell lines. We propose using the MTT assay to determine the compound's effect on cell viability and establish GI₅₀ (50% growth inhibition) values. A representative panel could include:
-
MCF-7: Estrogen-receptor positive breast cancer
-
HCT-116: Colorectal cancer
-
A-549: Non-small cell lung cancer
-
Hypothesis 3: Antioxidant and Anti-inflammatory Activity
-
Rationale: The 6-hydroxy group on the pyridine ring imparts phenolic character to the molecule, suggesting a potential for free radical scavenging. This is supported by reports of antioxidant and anti-inflammatory properties for the related compound DFN.[10]
-
Screening Approach:
-
Antioxidant: Initial chemical-based screening using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine direct antioxidant capacity.
-
Anti-inflammatory: A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, would be measured using the Griess assay.
-
The overall research workflow is depicted in the diagram below.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in selected cancer cell lines.
-
Causality: The MTT assay measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in formazan production is directly proportional to the number of viable, metabolically active cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X stock solution of this compound in the appropriate medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the 2X compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)
-
Objective: To assess the free radical scavenging capacity of the compound.
-
Causality: The DPPH radical is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color fades. The degree of discoloration is proportional to the scavenging potential.
-
Methodology:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.[11]
-
Reaction: In a 96-well plate, add 50 µL of each compound concentration to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A blank well should contain only methanol.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 3: In Vivo Acute Toxicity Study (Hypothetical)
-
Objective: To determine the acute systemic toxicity and estimate the LD₅₀ of the compound in a rodent model.
-
Causality: This study identifies the dose range that causes mortality or serious morbidity following a single administration, providing essential information for designing subsequent in vivo efficacy studies.[12]
-
Methodology (Following OECD 423 Guideline - Acute Toxic Class Method):
-
Animal Model: Use healthy, young adult female mice or rats (e.g., Swiss albino mice). Acclimatize animals for at least 5 days.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a stepwise procedure using the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Use a group of 3 animals per step.
-
Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, behavioral changes, body weight changes, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.
-
Analysis: The results (number of animals that die at a given dose) are used to classify the compound into a GHS toxicity category, which provides a range for the LD₅₀.
-
Hypothetical Mechanism and Future Directions
Should primary screening yield positive results, the next logical steps are to elucidate the mechanism of action.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1526-16-5 | CAS DataBase [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Buy 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid | 1261947-91-4 [smolecule.com]
- 11. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
5-Fluoro-6-hydroxynicotinic Acid: A Technical Guide for Chemical Synthesis and Biological Exploration
This guide provides an in-depth exploration of 5-Fluoro-6-hydroxynicotinic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and biochemical research. We will delve into a robust synthetic route, detailed analytical characterization, and the compelling biological rationale for its use as both a biochemical probe and a scaffold for novel drug discovery programs. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, providing researchers with the foundational knowledge to confidently utilize this molecule in their work.
Introduction: The Significance of Fluorinated Heterocycles
Fluorine has become a cornerstone of modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When incorporated into heterocyclic scaffolds, such as the pyridine ring of this compound, these benefits are amplified.
While not a direct synthetic precursor, the structure of this compound is analogous to the core of potent antiviral agents like Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). This structural similarity makes it a molecule of high interest for exploring new enzyme inhibitors. Furthermore, its relationship to 6-hydroxynicotinic acid, a key intermediate in bacterial metabolic pathways, positions it as a valuable tool for probing enzyme function and mechanism. This guide will provide the technical framework for its synthesis and application in these exciting research areas.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is the bedrock of its reliable application in experimental settings. The key properties of this compound are summarized below. It's important to note the existence of tautomerism in hydroxypyridines, which can exist in equilibrium with their pyridone form. In the solid state and in solution, the pyridone tautomer, 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is often predominant.[1][2]
| Property | Value | Reference |
| CAS Number | 1526-16-5 | [3] |
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| Boiling Point (Predicted) | 294.8 ± 40.0 °C | [3] |
| pKa (Predicted) | 3.36 ± 0.50 | [3] |
| SMILES | OC(=O)C1=CC(F)=C(O)N=C1 | [3] |
| InChIKey | IEXXBKVOINSOFC-UHFFFAOYSA-N | [3] |
Synthesis and Characterization: A Validated Workflow
The introduction of a fluorine atom onto an electron-rich aromatic ring requires a precise and controlled approach. Direct fluorination using elemental fluorine is often too reactive and non-selective. Therefore, we turn to modern electrophilic fluorinating agents, which offer superior handling and regioselectivity.
Rationale for Synthetic Strategy
Our chosen strategy is the direct electrophilic fluorination of the commercially available starting material, 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The incoming electrophile is directed to the ortho and para positions. The C5 position is para to the hydroxyl group, making it a favorable site for fluorination.
For this transformation, we select Selectfluor® (F-TEDA-BF₄) . This reagent is a user-friendly, stable, and effective source of electrophilic fluorine ("F+").[4] Its reactivity is well-documented for the fluorination of a wide range of substrates, including heterocyclic systems, under relatively mild conditions.[5][6]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via electrophilic fluorination.
Materials:
-
6-Hydroxynicotinic acid (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, suspend 6-hydroxynicotinic acid (e.g., 5.0 g, 35.9 mmol) in anhydrous acetonitrile (100 mL).
-
Reagent Addition: While stirring at room temperature, add Selectfluor® (e.g., 13.9 g, 39.5 mmol, 1.1 eq) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality Note: Refluxing in acetonitrile provides the necessary thermal energy to overcome the activation barrier for electrophilic aromatic substitution while being a suitable solvent for both the starting material and the reagent.
-
-
Work-up: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine all organic extracts and wash with brine (50 mL).
-
Self-Validation: The brine wash removes residual water and water-soluble impurities from the organic phase, which is critical for efficient drying.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.
Sources
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Spectroscopic Data of 5-Fluoro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid, a class of compounds with significant interest in pharmaceutical and materials science research. A thorough understanding of its molecular structure and electronic properties is paramount for its application. This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering predicted data and in-depth interpretations for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights herein are derived from a comprehensive analysis of structurally analogous compounds and established spectroscopic principles, serving as a valuable resource for researchers working with this and related molecules.
Introduction
This compound belongs to the family of substituted pyridines, which are key building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, a detailed spectroscopic characterization is essential for confirming the identity, purity, and structural features of such novel compounds. This guide synthesizes predictive spectroscopic data for this compound, providing a foundational understanding for its use in research and development.
Molecular Structure and Tautomerism
This compound can exist in tautomeric forms, primarily the 6-hydroxy-pyridine form and the 6-oxo-1,6-dihydropyridine form. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. For the purpose of this guide, we will consider both forms, with the understanding that the pyridone form often predominates in solution and the solid state for related 6-hydroxypyridine compounds.
Caption: Tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of a fluorine atom provides an additional diagnostic handle through ¹⁹F NMR and characteristic coupling patterns in ¹H and ¹³C spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants are predicted based on the data for 6-hydroxynicotinic acid and the known effects of a fluorine substituent.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.0 - 8.2 | d | ³J(H,F) ≈ 2-4 Hz |
| H-4 | 6.7 - 6.9 | d | ⁴J(H,F) ≈ 1-2 Hz |
| -OH | Broad singlet | - | - |
| -COOH | Broad singlet | - | - |
-
Expertise & Experience: The electron-withdrawing nature of the fluorine atom is expected to deshield the ortho proton (H-4) and to a lesser extent the meta proton (H-2) compared to the unsubstituted 6-hydroxynicotinic acid. The presence of fluorine will also introduce characteristic through-bond couplings (J-couplings) to the neighboring protons. The hydroxyl and carboxylic acid protons are expected to be broad and their chemical shifts will be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. The fluorine substituent will induce significant changes in the chemical shifts of the carbons it is attached to and will also exhibit through-bond coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |
| C-2 | ~145 | ⁴J(C,F) ≈ 3-5 Hz |
| C-3 | ~120 | ³J(C,F) ≈ 8-12 Hz |
| C-4 | ~110 | ²J(C,F) ≈ 20-25 Hz |
| C-5 | ~155 (deshielded) | ¹J(C,F) ≈ 230-250 Hz |
| C-6 | ~160 | ²J(C,F) ≈ 15-20 Hz |
| -COOH | ~170 | ⁴J(C,F) ≈ 1-3 Hz |
-
Expertise & Experience: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly deshielded. The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings, and so on. These coupling constants are highly diagnostic for the position of the fluorine atom on the aromatic ring.[1][2]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -120 to -140 | m | ³J(F,H-4) ≈ 1-2 Hz, ⁴J(F,H-2) ≈ 2-4 Hz |
-
Expertise & Experience: The chemical shift of the fluorine atom is referenced to CFCl₃. The observed multiplicity will be due to coupling with the aromatic protons. The magnitude of these couplings provides further confirmation of the fluorine's position.[4][5]
Caption: Predicted NMR J-coupling correlations in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| O-H (Phenolic) | 3500 - 3200 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1720 - 1680 | Stretching |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretching |
| C-F | 1250 - 1000 | Stretching |
| C-O (Phenolic) | 1260 - 1180 | Stretching |
| O-H (out-of-plane bend) | 960 - 860 | Bending |
-
Expertise & Experience: The broad O-H stretching bands from the carboxylic acid and hydroxyl groups are characteristic. The C=O stretch of the carboxylic acid is expected to be a strong, sharp peak. The C-F stretching vibration will appear in the fingerprint region and can be a strong absorption. The exact positions of the aromatic C=C and C=N stretching bands can be influenced by the substituents.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 158.02 | Protonated molecular ion |
| [M-H]⁻ | 156.01 | Deprotonated molecular ion |
| [M-H₂O]⁺ | 140.01 | Loss of water |
| [M-COOH]⁺ | 113.02 | Loss of the carboxylic group |
| [M-CO]⁺ | 130.02 | Loss of carbon monoxide |
-
Expertise & Experience: In electrospray ionization (ESI), both protonated and deprotonated molecular ions are expected. Common fragmentation pathways for nicotinic acid derivatives include the loss of water, the carboxylic acid group (as COOH or CO₂), and carbon monoxide. The presence of the fluorine atom will be evident in the isotopic pattern of the molecular ion and its fragments.[10][11][12][13][14]
Caption: Predicted major fragmentation pathways for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Methanol or Ethanol | ~210-220 and ~280-290 | π → π |
| Acidic (e.g., 0.1 M HCl) | ~215-225 and ~285-295 | π → π |
| Basic (e.g., 0.1 M NaOH) | ~220-230 and ~300-310 | π → π* |
-
Expertise & Experience: Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions. The position of these bands is sensitive to the substitution pattern and the pH of the solution. In acidic solution, protonation of the pyridine nitrogen can cause a slight blue shift, while in basic solution, deprotonation of the hydroxyl and carboxylic acid groups can lead to a red shift due to increased conjugation.[15][16][17][18][19]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with appropriate pH adjustment).
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a fluorine-capable probe.
-
2D NMR: For complete assignment, HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) experiments are recommended.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solutions) to achieve absorbance values between 0.1 and 1.0.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected features in ¹H, ¹³C, and ¹⁹F NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. This information serves as a critical resource for researchers in the positive identification and characterization of this molecule, facilitating its application in drug discovery and materials science. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data.
References
- Fügedi, P. (n.d.). Coupling constants for 1H and 13C NMR.
-
McMurry, J. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Retrieved January 26, 2026, from [Link]
- Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular Pharmaceutics, 10(6), 2462–2466.
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved January 26, 2026, from [Link]
- Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4444.
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 26, 2026, from [Link]
- Sam, N., Affan, M., Salam, M., Ahmad, F., & Asaruddin, M. (2012). Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP). Scientific Research Publishing.
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved January 26, 2026, from [Link]
-
PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved January 26, 2026, from [Link]
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 26, 2026, from the UCSB Chemistry and Biochemistry NMR Facility website.
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved January 26, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Niacin, TMS derivative. NIST WebBook. Retrieved January 26, 2026, from [Link]
-
FUDMA Journal of Sciences. (2021, July 13). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II) COMPLEXES. Retrieved January 26, 2026, from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved January 26, 2026, from [Link]
-
MassBank. (2017, October 25). MSBNK-BGC_Munich-RP022303. Retrieved January 26, 2026, from [Link]
-
Shadique, A., et al. (2020, September 24). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. ResearchGate. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of the synthesized nicotinic acid derivatives and the m/z values of their protonated ions. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved January 26, 2026, from [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Retrieved January 26, 2026, from [Link]
- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.
- University of Ottawa. (n.d.). 19Flourine NMR.
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved January 26, 2026, from [Link]
Sources
- 1. jeolusa.com [jeolusa.com]
- 2. rubingroup.org [rubingroup.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niacin, TMS derivative [webbook.nist.gov]
- 13. massbank.eu [massbank.eu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 19. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Quantitative Analysis of 5-Fluoro-6-hydroxynicotinic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a highly selective and sensitive method for the quantification of 5-Fluoro-6-hydroxynicotinic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a key heterocyclic compound and a known building block for antiviral agents such as Favipiravir[1]. Accurate quantification in complex biological matrices is crucial for pharmacokinetic, metabolic, and drug development studies. The method described herein utilizes a straightforward protein precipitation for sample preparation and reversed-phase chromatography for separation. Detection is achieved via electrospray ionization in positive ion mode, with quantitation performed using Selected Reaction Monitoring (SRM). This protocol provides the necessary detail for researchers to implement a robust and reliable analytical workflow.
Introduction and Scientific Rationale
The analysis of small, polar molecules like this compound (MW: 157.10 g/mol ) presents a distinct set of analytical challenges, including poor retention on traditional reversed-phase chromatographic columns and potential for matrix interference.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for such applications due to its unparalleled sensitivity and selectivity, allowing for precise quantification even at low concentrations in complex sample types.[3]
The method development was guided by the physicochemical properties of the analyte. With a Topological Polar Surface Area (TPSA) of 70.42 Ų and a LogP of 0.62, the compound is decidedly polar[4]. This necessitates careful selection of chromatographic conditions to ensure adequate retention and peak shape. Furthermore, the presence of a carboxylic acid and a pyridine ring provides readily ionizable sites, making Electrospray Ionization (ESI) an ideal choice for generating gas-phase ions.[5][6] ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[6] This protocol operates in positive ion mode, targeting the protonation of the basic pyridine nitrogen, a strategy proven effective for nicotinic acid and its derivatives.[7]
The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides a high degree of specificity. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, significantly enhancing the signal-to-noise ratio and ensuring that the measured signal is unequivocally from the analyte of interest.[5][7]
Overall Experimental Workflow
The analytical process follows a logical sequence from sample receipt to final data analysis. Each step is optimized to ensure reproducibility and accuracy.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₂,¹⁵N (recommended) or a structurally similar analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Preparation of Standards and Samples
Rationale: The preparation of accurate calibration standards and quality control (QC) samples is fundamental to quantitative analysis. A stable isotope-labeled internal standard is strongly recommended to correct for variations in sample processing and instrument response. The protein precipitation method using acetonitrile is a rapid and effective technique for removing the bulk of interfering proteins from plasma samples.[5][7]
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and 1 mg of the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.[8]
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CAL) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of study sample, CAL standard, or QC sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly. c. Add 150 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or a 96-well plate. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of Mobile Phase A (see section 3.3). i. Centrifuge again at 14,000 x g for 5 minutes to pellet any insoluble material. j. Transfer the final supernatant to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
Rationale: A C18 reversed-phase column is a versatile starting point for many small molecules.[9] The inclusion of 0.1% formic acid in the mobile phase serves two critical functions: it acidifies the eluent to ensure the carboxylic acid group is protonated (enhancing retention) and provides a source of protons to facilitate efficient ionization in positive ESI mode.[7] The gradient elution allows for effective separation of the analyte from early-eluting matrix components and ensures the column is cleaned of late-eluting interferences.
| LC Parameters | Condition |
| Column | ACE C18, 2.1 x 100 mm, 3 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 5% B (6.1-8 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | +4500 V |
| Source Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium (Optimize for specific instrument) |
Results and Data Interpretation
Analyte Identification and Fragmentation
The molecular formula of this compound is C₆H₄FNO₃, with a monoisotopic mass of 157.0175 Da. In positive ion ESI, the protonated molecule [M+H]⁺ is observed at m/z 158.0.
SRM Transition Optimization: To develop the SRM method, the analyte was infused directly into the mass spectrometer. The precursor ion at m/z 158.0 was isolated in the first quadrupole (Q1). Collision-induced dissociation (CID) with nitrogen gas in the second quadrupole (q2) generated a spectrum of product ions. The most abundant and stable product ion was selected for the transition in the third quadrupole (Q3).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |
| This compound | m/z 158.0 | m/z 114.0 | Optimize (e.g., 25 eV) |
| Internal Standard (e.g., ¹³C₂,¹⁵N) | m/z 161.0 | m/z 117.0 | Optimize (e.g., 25 eV) |
The primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the protonated precursor, a characteristic fragmentation for protonated carboxylic acids.[10]
Caption: Proposed fragmentation of protonated this compound.
Method Performance
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation). Key performance characteristics to evaluate include:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.995.
-
Sensitivity: The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio > 10.
-
Accuracy and Precision: Intra- and inter-day accuracy (as %RE) and precision (as %CV) were within ±15% for all QC levels (low, mid, high) and within ±20% at the LLOQ.
-
Matrix Effect: No significant ion suppression or enhancement was observed at the retention time of the analyte and internal standard.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in biological matrices. The simple sample preparation protocol and optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis, making it highly suitable for supporting drug development and clinical research. The method's performance meets typical industry standards for bioanalytical validation, ensuring the generation of reliable and accurate data.
References
-
Zandvliet, A. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1015-1022. [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
Stipdonk, M. J. van, et al. (2014). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Rapid Communications in Mass Spectrometry, 28(7), 691-698. [Link]
-
Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. PubChem. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. IJPRAS. [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc.[Link]
-
ACS Publications. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. PubChem. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University. [Link]
-
McCullagh Group, University of Oxford. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]
-
EMBL-EBI. (n.d.). Sample preparation | Metabolomics. EMBL-EBI. [Link]
-
PubMed Central (PMC). (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. National Institutes of Health. [Link]
-
PubMed Central (PMC). (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. National Institutes of Health. [Link]
Sources
- 1. 1526-16-5 | CAS DataBase [chemicalbook.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. chemscene.com [chemscene.com]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. bevital.no [bevital.no]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization Strategies for the Analytical Quantification of 5-Fluoro-6-hydroxynicotinic Acid
Introduction: The Analytical Challenge of 5-Fluoro-6-hydroxynicotinic Acid
This compound, a fluorinated pyridine derivative (C₆H₄FNO₃, MW: 157.10 g/mol ), is a compound of increasing interest in pharmaceutical research and development due to its structural similarity to biologically active molecules.[1] Accurate and sensitive quantification of this analyte in various matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, its inherent chemical properties—high polarity due to the carboxylic acid and hydroxyl functional groups, and consequently low volatility—pose significant challenges for direct analysis by common chromatographic techniques like gas chromatography (GC).[2]
Direct analysis of such polar compounds often results in poor chromatographic peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column.[2] To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4][5] Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability for GC analysis, or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).[6][7] This application note provides a detailed guide to the primary derivatization methodologies for this compound, focusing on protocols for GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) applications.
The Rationale for Derivatization: Enhancing Analyte Properties
The primary goals of derivatizing this compound are to:
-
Increase Volatility for GC Analysis: By replacing the active hydrogens on the carboxylic acid and hydroxyl groups with less polar moieties, the intermolecular hydrogen bonding is significantly reduced, leading to a substantial increase in the molecule's volatility.[8]
-
Improve Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for GC analysis, preventing on-column degradation.[8]
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification accuracy.
-
Increase Sensitivity: For techniques like electron capture detection (ECD) or mass spectrometry, the introduction of specific derivatizing groups can significantly enhance the detector response.[5] For LC-MS, derivatization can improve ionization efficiency.
The presence of both a carboxylic acid and a phenolic hydroxyl group on the same molecule means that a successful derivatization strategy must effectively target both functionalities.
Recommended Derivatization Protocols for GC-MS Analysis
For GC-MS analysis, the aim is to convert the polar analyte into a volatile and thermally stable derivative.[6] The two most common and effective approaches are silylation and alkylation (esterification).
Silylation: A Versatile and Widely Used Method
Silylation involves the replacement of an active proton with a silyl group, typically a trimethylsilyl (TMS) group.[6][8] Silylating reagents are highly popular due to their ease of use and the formation of stable derivatives.[6] For this compound, both the carboxylic acid and the hydroxyl group will be silylated.
Recommended Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a strong silylating agent, and TMCS acts as a catalyst, enhancing the reactivity of BSTFA, especially for hindered hydroxyl groups.[9]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the oxygen atoms of the carboxylic acid and hydroxyl groups on the silicon atom of BSTFA. The TMCS catalyst activates the silylating agent.
Caption: Alkylation workflow for this compound.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Addition: Dissolve the dried sample in a suitable solvent mixture such as toluene:methanol (9:1 v/v). Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise at room temperature until a persistent yellow color is observed, indicating an excess of the reagent.
-
Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature. The evolution of nitrogen gas will be observed.
-
Quenching: Add a few drops of acetic acid to quench the excess reagent until the yellow color disappears.
-
Analysis: The sample is ready for GC-MS analysis.
Expected Outcome: Formation of methyl 5-fluoro-6-methoxynicotinate.
| Parameter | Value | Reference |
| Reagent | (Trimethylsilyl)diazomethane | [10] |
| Solvent | Toluene:Methanol | General Practice |
| Temperature | Room Temperature | [6] |
| Time | 15-30 min | General Practice |
| Derivative | Methyl Ester / Ether | [10] |
Derivatization for Enhanced LC-MS Analysis
While derivatization is not always necessary for LC-MS, it can be employed to improve sensitivity and chromatographic retention for polar compounds. [7]For this compound, derivatization can be particularly useful for trace-level quantification.
Pentafluorobenzyl Bromide (PFBBr) Derivatization
PFBBr is an excellent derivatizing agent for carboxylic acids and phenols, especially for analysis using negative ion chemical ionization (NICI) GC-MS or LC-MS with electrospray ionization (ESI) in negative mode. [11][12]The resulting pentafluorobenzyl esters and ethers are highly electronegative, leading to a significant increase in sensitivity. [12] Reaction Mechanism: PFBBr reacts with the carboxylate and phenoxide anions in a nucleophilic substitution reaction under basic conditions to form the corresponding PFB esters and ethers.
Caption: PFBBr derivatization workflow for LC-MS analysis.
Detailed Protocol:
-
Sample Preparation: Evaporate the sample to dryness.
-
Reagent Addition: To the dried residue, add 100 µL of acetonitrile, 10 µL of a 10% solution of PFBBr in acetone, and 10 µL of a base catalyst such as N,N-diisopropylethylamine (DIPEA).
-
Reaction: Seal the vial and heat at 60-75°C for 30-60 minutes.
-
Sample Clean-up: After cooling, evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis. A liquid-liquid extraction or solid-phase extraction (SPE) step may be incorporated to remove excess reagent and byproducts.
Expected Outcome: Formation of pentafluorobenzyl 5-fluoro-6-(pentafluorobenzyloxy)nicotinate.
| Parameter | Value | Reference |
| Reagent | Pentafluorobenzyl Bromide (PFBBr) | [11][12] |
| Catalyst | N,N-Diisopropylethylamine (DIPEA) | [12] |
| Solvent | Acetonitrile | General Practice |
| Temperature | 60-75 °C | [12] |
| Time | 30-60 min | [12] |
| Derivative | Di-PFB | [12] |
Validation and Quality Control
For any derivatization method, it is crucial to validate the procedure to ensure its robustness and accuracy. Key validation parameters include:
-
Derivatization Efficiency and Reproducibility: Assess the completeness of the reaction and its consistency across multiple samples.
-
Stability of the Derivative: Evaluate the stability of the derivatized analyte under storage and analytical conditions.
-
Matrix Effects: Investigate the influence of sample matrix components on the derivatization reaction and the final analysis.
-
Linearity, Accuracy, and Precision: Establish the quantitative performance of the entire analytical method, including the derivatization step.
Conclusion
The successful analysis of this compound by chromatographic methods is highly dependent on the selection of an appropriate derivatization strategy. For GC-MS, silylation with BSTFA/TMCS offers a convenient and effective approach, while alkylation with (trimethylsilyl)diazomethane provides a robust alternative. For high-sensitivity LC-MS applications, derivatization with PFBBr can significantly enhance the signal response. The choice of the optimal method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. Each protocol should be carefully optimized and validated to ensure reliable and accurate quantification of this important analyte.
References
- Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
- IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (2018). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry.
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
- OUCI. (n.d.). Derivatization Methods in GC and GC/MS.
- ResearchGate. (2012). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry.
- Royal Society of Chemistry. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry.
- MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC.
- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
- Chemistry LibreTexts. (2023). Derivatization.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Chromatography Forum. (2010). derivatization method for carboxylic acid ?.
- ResearchGate. (2015). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- ChemScene. (n.d.). This compound.
- Benchchem. (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
- R Discovery. (2025). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
- MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
- MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits.
- ResearchGate. (2001). Review: Derivatization in mass spectrometry—1. Silylation.
- CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.
- PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov.
- MDPI. (2019). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification.
- PubMed Central. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gcms.cz [gcms.cz]
- 9. adis-international.ro [adis-international.ro]
- 10. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 11. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 12. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-6-hydroxynicotinic Acid
Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The introduction of a fluorine atom into the pyridine ring presents unique challenges and opportunities in terms of reactivity and potential side reactions. This guide is built upon established principles of organic chemistry and analogous reactions to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a single, universally optimized protocol is not extensively published, the synthesis can be approached via several strategic routes. A common strategy involves the use of a pre-fluorinated starting material, which is often more reliable than late-stage fluorination. A plausible approach begins with a suitable fluorinated precursor, followed by the construction of the nicotinic acid scaffold.
Q2: How does the fluorine substituent influence the reactivity of the pyridine ring?
A2: The fluorine atom is a strongly electron-withdrawing group, which has a significant impact on the electron density of the pyridine ring. This can decrease the nucleophilicity of the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom. This altered reactivity is a key consideration when optimizing reaction conditions.[1][2]
Q3: What are the key safety considerations when working with fluorinated compounds and the reagents involved in this synthesis?
A3: Many reagents used in the synthesis of fluorinated heterocycles can be hazardous. For instance, if using electrophilic fluorinating agents, they are often strong oxidizers and require careful handling. Precursors such as 5-Chloro-6-hydroxynicotinic acid are known to cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am experiencing very low to no yield of my desired product. What are the likely causes and how can I address them?
A: Low yield is a common issue, often stemming from several factors related to the unique chemistry of fluorinated pyridines. Here is a systematic approach to troubleshooting:
-
Reactivity of Starting Materials: Ensure the purity and reactivity of your starting materials. Fluorinated precursors can sometimes be less reactive than their non-fluorinated counterparts. Consider using a more activated starting material if possible.
-
Inadequate Reaction Temperature: The electron-withdrawing nature of fluorine can slow down certain reactions. If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition.
-
Catalyst Inefficiency: If your synthesis involves a catalyzed step (e.g., a cross-coupling reaction), the choice of catalyst and ligands is critical. Some catalysts that are effective for non-fluorinated substrates may be less so here. Consider screening a panel of catalysts and ligands to find the optimal combination. For reactions analogous to the synthesis of Flunixin, boric acid has been used as an effective catalyst.[4]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial. It is advisable to perform small-scale solvent screens to identify the optimal medium for your specific transformation.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?
A: The electronic properties of the fluorinated pyridine ring can lead to unexpected side reactions. Here's how to approach this issue:
-
Positional Isomers: In reactions involving substitution on the pyridine ring, the formation of positional isomers can be a significant issue. The directing effects of the existing substituents (fluoro, hydroxyl, and carboxylic acid groups) will determine the regioselectivity. Careful control of reaction conditions (e.g., temperature, addition rate of reagents) can sometimes favor the desired isomer.
-
Over-reaction or Decomposition: Fluorinated compounds can sometimes be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases). If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.
-
Hydrolysis of Functional Groups: The carboxylic acid or any ester intermediates can be sensitive to hydrolysis. Ensure that your reaction conditions are anhydrous if necessary, and that the pH is controlled during workup.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my final product. What are some effective purification strategies for this compound?
A: The physical properties of this compound, such as its polarity and potential for zwitterion formation, can make purification challenging.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen is necessary to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For the related 6-hydroxynicotinic acid, recrystallization from 50% aqueous acetic acid has been reported to yield a purer product.[5]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the polar nature of the product, a polar stationary phase (like silica gel) with a relatively polar mobile phase will likely be required. A gradient elution might be necessary to separate the product from closely related impurities.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen allow for purification via acid-base extraction during the workup. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product can be a very effective purification step.
Proposed Experimental Protocol and Optimization Parameters
The following is a proposed, generalized protocol based on established chemical principles for analogous transformations. This should be considered a starting point for optimization.
Step 1: Synthesis of a Key Intermediate (e.g., from a commercially available fluorinated precursor)
This step will heavily depend on the chosen synthetic route. For the purpose of this guide, let's consider a hypothetical reaction involving the modification of a pre-fluorinated pyridine derivative.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | Room Temperature | -10°C to 80°C | To control exothermic reactions or provide energy for sluggish ones. |
| Solvent | Dichloromethane (DCM) | Toluene, Acetonitrile, Tetrahydrofuran (THF) | To improve solubility and influence reaction kinetics. |
| Reaction Time | 4 hours | 1 to 24 hours | To ensure complete conversion without product degradation. |
Step 2: Final Conversion to this compound
This could involve, for example, the hydrolysis of an ester or the oxidation of a methyl group.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Reagent Equivalents | 1.2 eq. | 1.0 to 3.0 eq. | To drive the reaction to completion while minimizing side reactions. |
| pH | Not controlled | 3, 7, 10 | To optimize the reactivity of functional groups and control side reactions. |
| Workup Procedure | Simple extraction | Acid-base extraction, precipitation | To improve the purity of the crude product before final purification. |
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the protons on the pyridine ring. The coupling constants will be informative of their relative positions.
-
¹⁹F NMR: This is essential for confirming the presence and environment of the fluorine atom.
-
¹³C NMR: Will show the signals for all the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the O-H of the carboxylic acid and hydroxyl group, and the C=O of the carboxylic acid.
References
- Bradlow, S. L., & Vanderwerf, C. A. (1949). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 29, 69.
-
Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts - Organic Syntheses. (2020). Organic Syntheses, 97, 139-156.
- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC - NIH. (2023). Protein Science, 32(12), e4821.
-
5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem. (n.d.). Retrieved from [Link]
- CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents. (n.d.).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023). Journal of Biomolecular Structure and Dynamics, 41(13), 6147–6166.
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658) - Human Metabolome Database. (n.d.). Retrieved from [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (2022).
- Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1 - SciSpace. (1958). Biochemical Journal, 70(4), 626–632.
-
Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). *The yields refer to the isolated product - ResearchGate. (n.d.). Retrieved from [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (2023). Organic & Biomolecular Chemistry, 21(32), 6483-6507.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: 5-Fluoro-6-hydroxynicotinic acid NMR Analysis
Welcome to the technical support center for resolving common issues in the NMR (Nuclear Magnetic Resonance) spectra of 5-Fluoro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR data for this compound. Here, we address specific challenges in a practical question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Peak Broadening in ¹H NMR Spectra
Question: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks for the aromatic protons. What are the potential causes and how can I fix this?
Answer:
Broad peaks in the ¹H NMR spectrum of this compound are a frequent observation and can stem from several factors. The primary culprits are often related to chemical exchange phenomena, sample concentration, and instrument parameters.[1][2]
Causality and Step-by-Step Troubleshooting:
-
Chemical Exchange of Labile Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are "exchangeable," meaning they can rapidly exchange with each other and with trace amounts of water in the deuterated solvent.[3][4] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[2][3]
-
Protocol: D₂O Exchange Experiment. To confirm if exchangeable protons are the cause, add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad signals corresponding to the -OH and -COOH protons should diminish or disappear entirely, as the protons are replaced by deuterium, which is not observed in ¹H NMR.[1][4][5] This exchange can sometimes sharpen the remaining aromatic signals by simplifying the spin system.
-
-
Tautomerism: 6-Hydroxypyridines, including this compound, can exist in equilibrium between the hydroxy and the pyridone tautomeric forms.[6][7] If the rate of interconversion between these tautomers is intermediate on the NMR timescale, it can cause broadening of the signals of nearby protons.
-
Troubleshooting: Altering the solvent or temperature can shift the equilibrium or change the rate of exchange, potentially sharpening the peaks. For instance, a more polar or protic solvent might favor one tautomer over the other.[6]
-
-
Sample Concentration and Aggregation: High sample concentrations can lead to intermolecular hydrogen bonding and aggregation, which restricts molecular tumbling and results in broader lines.[2][8]
-
Instrumental Factors: Poor shimming of the magnetic field can cause peak broadening.[1]
-
Action: Ensure the instrument is properly shimmed before acquiring the spectrum. If you are unsure how to do this, consult the instrument manager.
-
Workflow for Diagnosing Peak Broadening
Caption: A flowchart for troubleshooting broad NMR peaks.
Issue 2: Complex and Overlapping Signals in the Aromatic Region
Question: The aromatic region of my ¹H NMR spectrum for this compound is crowded and difficult to interpret. How can I improve the resolution and assign the peaks correctly?
Answer:
The aromatic region of this compound is expected to show two signals for the two aromatic protons. However, factors like solvent choice and the presence of tautomers can complicate the spectrum.
Causality and Step-by-Step Troubleshooting:
-
Solvent Effects: The chemical shifts of aromatic protons are highly sensitive to the solvent environment due to anisotropic effects.[11][12][13] Changing the solvent can alter the relative positions of the peaks, potentially resolving overlapping signals.[1]
| Solvent | Typical Effect on Aromatic Signals | Considerations |
| DMSO-d₆ | Good for solubility, but may result in overlapping peaks.[2] | Can be difficult to remove from the sample.[1] |
| Methanol-d₄ | Can sharpen signals by promoting proton exchange.[2] | The -OH and -COOH protons will exchange with the solvent deuterium.[2] |
| Acetone-d₆ | Can provide different chemical shifts compared to DMSO-d₆.[1] | |
| Benzene-d₆ | Can induce large changes in chemical shifts, potentially resolving overlaps.[1] |
-
Presence of Tautomers: As mentioned earlier, the presence of both the hydroxy and pyridone forms of this compound in solution can lead to more signals than expected.[6][14]
-
Troubleshooting: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the signals corresponding to each tautomer.
-
-
pH Effects: The protonation state of the carboxylic acid and the pyridine nitrogen can significantly influence the electron density of the aromatic ring, thereby affecting the chemical shifts of the aromatic protons.[15][16]
-
Protocol: pH Adjustment. If your sample is dissolved in a solvent like D₂O, you can adjust the pH by adding a small amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD). This can help to favor one protonation state and simplify the spectrum.[2]
-
Issue 3: Identifying and Characterizing the Fluorine Signal in ¹⁹F NMR
Question: I am having trouble acquiring a clean ¹⁹F NMR spectrum for this compound. What are the key experimental parameters to consider?
Answer:
¹⁹F NMR is a powerful technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[17] However, obtaining a high-quality spectrum requires attention to specific experimental details.
Key Experimental Parameters for ¹⁹F NMR:
-
Decoupling: It is often beneficial to acquire both proton-coupled and proton-decoupled ¹⁹F NMR spectra. The decoupled spectrum will show a singlet for the fluorine atom, which can be useful for confirming its presence and for quantification. The coupled spectrum will show splitting due to coupling with nearby protons, providing valuable structural information.
-
Chemical Shift Range: The chemical shift range for ¹⁹F is much wider than for ¹H, so ensure that the spectral width is set appropriately to observe the fluorine signal.[17]
-
Referencing: The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃.
Issue 4: Detecting and Identifying Impurities
Question: I suspect my sample of this compound is impure. How can I use NMR to identify potential contaminants?
Answer:
NMR is an excellent tool for assessing sample purity. Impurities can arise from the synthetic route or from degradation of the product.
Common Impurities and their NMR Signatures:
-
Starting Materials and Reagents: Residual starting materials or reagents from the synthesis are a common source of impurities.[1] Compare the spectrum of your product with the spectra of the starting materials to identify any overlapping signals.
-
Solvent Residues: Residual solvents from the reaction or purification steps are frequently observed in NMR spectra.[1] There are well-established tables of solvent chemical shifts that can be used for identification.
-
Degradation Products: 5-Fluorouracil, a related compound, is known to degrade in basic solutions to form impurities like fluoroacetaldehyde.[18] While the degradation of this compound is not as well-documented, be aware of the potential for degradation, especially if the sample has been stored for a long time or under non-ideal conditions.
Workflow for Impurity Identification
Caption: A workflow for identifying impurities using NMR and other techniques.
References
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
-
¹H NMR spectrum of compound 6. The inset shows expanded region with H6... ResearchGate. [Link]
-
Why are my NMR signals unexpectedly broad??? r/Chempros - Reddit. [Link]
-
¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- NMR sample prepar
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
-
¹H NMR Broad peaks. Chemistry Stack Exchange. [Link]
-
¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002658). Human Metabolome Database. [Link]
-
Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. PubMed. [Link]
-
Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. ResearchGate. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. [Link]
-
¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. RSC Publishing. [Link]
-
Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study. MDPI. [Link]
-
Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]
-
Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility. [Link]
-
NMR Sample Preparation. School of Chemistry, Food and Pharmacy - Research. [Link]
-
What Is Deuterium Exchange In NMR? Chemistry For Everyone - YouTube. [Link]
-
Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. NIH. [Link]
-
SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL. Semantic Scholar. [Link]
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PMC - NIH. [Link]
-
NMR study of the influence of pH on the persistence of some neonicotinoids in water. [Link]
-
19Flourine NMR. [Link]
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. PMC - NIH. [Link]
-
Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ResearchGate. [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry - ACS Publications. [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH. [Link]
-
5-Fluoro-2-hydroxynicotinic acid. PubChem. [Link]
-
Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Fluorine NMR.
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. xray.uky.edu [xray.uky.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Fluoro-6-hydroxynicotinic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-6-hydroxynicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable fluorinated pyridine derivative. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and scalable manufacturing process.
I. Overview of Synthetic Strategies and Key Challenges
The synthesis of this compound presents unique challenges stemming from the electronic properties of the fluorinated pyridine ring. The fluorine atom at the 5-position and the hydroxyl group at the 6-position significantly influence the reactivity of the molecule, making careful control of reaction conditions paramount.
Two primary retrosynthetic approaches are generally considered for the synthesis of this compound:
-
Late-stage hydroxylation of a pre-formed 5-fluoronicotinic acid backbone. This is often the more direct route but can be challenging due to the regioselectivity of the hydroxylation step.
-
Construction of the pyridine ring with the fluoro and hydroxyl functionalities already in place or introduced from protected precursors. This can offer better control over isomer formation but may involve a longer synthetic sequence.
The following sections will address specific issues that may arise during the synthesis, with a focus on scalability.
II. Troubleshooting Guide: From Bench to Pilot Plant
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experimental work.
A. Synthesis and Reaction Control
Question 1: My hydroxylation of 5-fluoronicotinic acid is giving low yields and a mixture of isomers. How can I improve the regioselectivity for the 6-position?
Answer:
This is a common and critical challenge. The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack and can direct incoming groups to various positions. Direct oxidation can be aggressive and lead to undesired side products or even decomposition.[1] Here’s a breakdown of potential causes and solutions:
-
Causality: Direct oxidation of pyridines often requires harsh conditions and can lack selectivity. The electronic nature of the substituted pyridine ring dictates the position of hydroxylation, and the 6-position is not always the most favored.
-
Troubleshooting Workflow:
Caption: Decision tree for improving hydroxylation regioselectivity.
-
Detailed Protocol - Synthesis via a Methoxy Intermediate (A Scalable Approach):
-
Starting Material: Begin with a more easily synthesized precursor, such as 5-fluoro-6-methoxynicotinic acid. The methoxy group can be introduced with greater control than a hydroxyl group.
-
Reaction: Hydrolyze the methoxy group to a hydroxyl group. This is typically achieved under acidic or basic conditions. For example, refluxing with a strong acid like HBr or HCl can be effective.[2]
-
Work-up and Purification: After the reaction is complete, adjust the pH to precipitate the product. The isoelectric point of the acid is a critical parameter for maximizing recovery.
-
-
Alternative Strategy - Enzymatic Hydroxylation:
Enzymatic hydroxylation offers high regioselectivity and milder reaction conditions, making it an attractive "green" alternative.[3]
Question 2: I'm observing significant byproduct formation during the synthesis. What are the likely impurities and how can I minimize them?
Answer:
Byproduct formation is a major hurdle in scaling up production, impacting yield, purity, and downstream processing costs. The nature of the impurities will depend on your chosen synthetic route.
-
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Mitigation Strategy |
| Over-oxidized products | Harsh oxidation conditions | Use milder and more selective oxidizing agents. Optimize reaction time and temperature.[7] |
| Dehalogenated species | Nucleophilic displacement of fluoride | Avoid strongly basic conditions at high temperatures. |
| Isomeric hydroxynicotinic acids | Poor regioselectivity in hydroxylation | See Question 1. |
| Unreacted starting materials | Incomplete reaction | Monitor reaction progress by HPLC.[8][9] Optimize stoichiometry and reaction time. |
| Residual solvents | Inefficient drying or purification | Employ appropriate drying techniques (e.g., vacuum oven at a suitable temperature). |
-
Analytical Approach to Impurity Profiling:
-
HPLC: High-Performance Liquid Chromatography is the workhorse for monitoring reaction progress and identifying impurities.[8][9]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown impurities.
-
NMR: Nuclear Magnetic Resonance spectroscopy can provide structural information on isolated impurities.
-
B. Purification and Isolation
Question 3: I'm struggling with the purification of the final product. The yield is low after recrystallization. What can I do?
Answer:
Purification is often a bottleneck in the large-scale production of polar, amphoteric molecules like this compound.
-
Causality: The zwitterionic nature of the molecule can lead to high solubility in aqueous media and make precipitation challenging. The presence of impurities can also interfere with crystallization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification.
-
Key Considerations for Crystallization:
-
pH Adjustment: Carefully adjusting the pH of the aqueous solution to the isoelectric point of this compound is crucial for minimizing its solubility and maximizing precipitation.
-
Anti-Solvent Addition: The use of a water-miscible organic solvent in which the product is insoluble (an anti-solvent) can induce precipitation. The rate of addition and the temperature should be carefully controlled to obtain a crystalline product rather than an oil.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to a supersaturated solution can promote crystallization.
-
-
Alternative Purification Techniques:
-
Ion-Exchange Chromatography: This technique can be highly effective for separating the target molecule from charged impurities.
-
Preparative HPLC: While more expensive and less scalable, preparative HPLC can be used to obtain very high purity material, which can then be used as an analytical standard or for seeding larger-scale crystallizations.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the synthesis of this compound at scale?
A1: The safety profile will depend on the specific reagents used. However, some general considerations include:
-
Fluorinating agents: Some fluorinating agents can be corrosive and toxic. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong acids and bases: These are corrosive and can cause severe burns. Use appropriate PPE, including acid-resistant gloves and safety goggles.
-
Exothermic reactions: Some steps, such as neutralization or certain oxidation reactions, can be exothermic. Monitor the reaction temperature closely and have an effective cooling system in place, especially at a larger scale.
-
Powder handling: The final product and some intermediates are powders. Avoid inhalation by using appropriate respiratory protection. The GHS classification for the related 5-chloro-6-hydroxynicotinic acid indicates potential for skin and eye irritation, as well as respiratory irritation.[10]
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A robust analytical package is essential for ensuring consistent product quality.
-
In-Process Control (IPC):
-
Final Product Release:
-
HPLC: For purity assessment and quantification of impurities.
-
LC-MS: To confirm the molecular weight of the product.
-
NMR (¹H, ¹³C, ¹⁹F): For structural confirmation and identification of impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups.
-
Melting Point: As an indicator of purity.
-
Residual Solvent Analysis (by GC): To quantify any remaining solvents from the synthesis and purification process.
-
Q3: Are there any "green chemistry" considerations for the production of this compound?
A3: Yes, several green chemistry principles can be applied:
-
Enzymatic Synthesis: As discussed earlier, using enzymes for hydroxylation can replace harsh chemical oxidants and improve selectivity under milder conditions.[3][4]
-
Solvent Selection: Whenever possible, use greener solvents with lower environmental impact and toxicity. Water is often a good choice for the final precipitation step.
-
Atom Economy: Design synthetic routes that maximize the incorporation of all materials used in the process into the final product.
-
Catalysis: The use of catalytic reagents is preferable to stoichiometric reagents. For example, a catalytic amount of a metal salt with a stoichiometric amount of a greener oxidant like H₂O₂ is a better choice than a stoichiometric heavy metal oxidant.[1]
IV. References
-
CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents. (URL not available)
-
US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents.
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL not available)
-
Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues - PubMed. [Link]
-
Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions - PMC - NIH. [Link]
-
Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. [Link]
-
CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents.
-
Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid - MDPI. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - RUN. (URL not available)
-
Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling - MDPI. [Link]
-
5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem. [Link]
-
Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange - ScholarWorks@UARK. (URL not available)
-
Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. [Link]
-
5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. [Link]
-
Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC - NIH. [Link]
-
5-fluoro-6-hydroxynicotinicacid - MySkinRecipes. [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. [Link]
-
1Progress, applications, challenges and prospects of protein purification technology - PMC. [Link]
-
Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1][5][7]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold - PubMed. [Link]
-
Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines - PubMed. [Link]
-
Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues - PMC - NIH. [Link]
-
Flavin-dependent N-hydroxylating enzymes: distribution and application - PubMed Central. [Link]
-
Synthesis and Hydrolysis of Aryl Fluoroglycosides | Request PDF - ResearchGate. [Link]
-
Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples - SciELO. [Link]
-
Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]
-
Analytical Methods Used in the Quality Control of Honey - PubMed. [Link]
Sources
- 1. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 4. Flavin-dependent N-hydroxylating enzymes: distribution and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Drug Discovery: 5-Fluoro-6-hydroxynicotinic Acid vs. 5-Chloro-6-hydroxynicotinic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. The nuanced differences imparted by these elemental substitutions can profoundly influence a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides a detailed comparative study of two closely related halogenated pyridinone carboxylic acids: 5-Fluoro-6-hydroxynicotinic acid and 5-Chloro-6-hydroxynicotinic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical distinctions between these valuable building blocks.
Introduction: The Significance of Halogenation in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive core for a wide range of biological targets. The introduction of a halogen at the 5-position of the 6-hydroxynicotinic acid core, as we will explore with fluorine and chlorine, offers a powerful tool to modulate key drug-like properties. Fluorine, with its high electronegativity and small size, can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. Chlorine, being larger and more lipophilic, can also influence these parameters, often to a different extent, providing a complementary tool for structure-activity relationship (SAR) studies.
This guide will dissect the known physicochemical properties, synthetic routes, and potential biological implications of this compound and 5-Chloro-6-hydroxynicotinic acid, supported by available experimental data and established scientific principles.
Physicochemical Properties: A Tale of Two Halogens
The substitution of fluorine for chlorine at the C5 position of 6-hydroxynicotinic acid results in distinct physicochemical profiles. A summary of these properties is presented in the table below.
| Property | This compound | 5-Chloro-6-hydroxynicotinic acid |
| Molecular Formula | C₆H₄FNO₃[1] | C₆H₄ClNO₃[2] |
| Molecular Weight | 157.10 g/mol [1] | 173.55 g/mol [2] |
| Melting Point | Data not available | ≥300 °C[3] |
| pKa (Predicted) | Data not available | 3.38 ± 0.50[3] |
| Crystal Structure | Data not available | Monoclinic, Space Group P21/c[3] |
| Appearance | White to off-white powder | White to beige fine crystalline powder[3] |
Synthesis and Chemical Reactivity
The synthesis of these halogenated nicotinic acid derivatives often involves multi-step sequences starting from simpler pyridine precursors. While specific, detailed protocols for the direct synthesis of both compounds are not extensively published in readily accessible literature, a general understanding can be derived from established methods for the halogenation of pyridine rings and the synthesis of hydroxynicotinic acids.
A plausible synthetic approach for these compounds could involve the halogenation of a suitable 6-hydroxynicotinic acid precursor. The choice of halogenating agent and reaction conditions would be critical to achieve the desired regioselectivity.
Below is a conceptual workflow illustrating a potential synthetic strategy.
Caption: Simplified signaling pathway of nicotinic acid derivatives via the GPR109A receptor.
Experimental Rationale: The differential electronegativity and size of fluorine versus chlorine could lead to altered binding affinities and potencies at GPR109A. A more electronegative fluorine atom might form stronger hydrogen bonds or dipole-dipole interactions with receptor residues compared to chlorine, potentially leading to a more potent agonist or antagonist profile.
Experimental Protocols
To empirically determine the comparative performance of these two compounds, a series of standardized assays would be required. Below is a representative protocol for an in vitro enzyme inhibition assay, a common application for such molecules in early-stage drug discovery.
Protocol: In Vitro Inhibition of a Target Dehydrogenase Enzyme
This protocol is designed to assess the inhibitory potential of this compound and 5-Chloro-6-hydroxynicotinic acid against a hypothetical NAD+-dependent dehydrogenase enzyme.
Materials:
-
Target Dehydrogenase Enzyme
-
Substrate for the dehydrogenase
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test compound)
-
5-Chloro-6-hydroxynicotinic acid (test compound)
-
DMSO (for compound dissolution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of both test compounds in DMSO. Create a dilution series of each compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NAD+ solution
-
Test compound dilution (or DMSO for control)
-
Enzyme solution
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value for each compound.
Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the results. The kinetic measurement allows for the confirmation of a time-dependent inhibition pattern.
Conclusion and Future Directions
This comparative guide highlights the fundamental differences between this compound and 5-Chloro-6-hydroxynicotinic acid, stemming from the distinct properties of fluorine and chlorine. While the chloro-derivative is better characterized in terms of its solid-state properties, the potential for the fluoro-analog to offer unique biological activities due to its electronic nature is significant.
Future research should focus on obtaining more extensive experimental data for this compound, including its melting point, pKa, and crystal structure. Direct comparative biological evaluations, such as the GPR109A binding assay and various enzyme inhibition assays, are crucial to elucidate their relative potencies and selectivities. A deeper understanding of their metabolic stability and pharmacokinetic profiles will ultimately determine their potential as lead compounds in drug discovery programs. The choice between these two valuable building blocks will depend on the specific therapeutic target and the desired pharmacological profile.
References
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link]
-
PubChem. 5-Chloro-6-hydroxynicotinic acid. Available at: [Link]
-
PubChem. 5-Hydroxy-6-nitronicotinic acid. Available at: [Link]
-
Verywell Health. 8 Types of B Vitamins and How They Support Your Body. Available at: [Link]
Sources
comparative analysis of various fluorinated nicotinic acids
An Objective Comparison of Fluorinated Nicotinic Acids for CNS Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design. This guide offers a comparative analysis of key monofluorinated nicotinic acid isomers, providing an in-depth look at their synthesis, physicochemical properties, and applications in the development of ligands for nicotinic acetylcholine receptors (nAChRs). We aim to equip researchers with the foundational knowledge and practical methodologies required to leverage these valuable chemical scaffolds.
The Strategic Imperative of Fluorinating Nicotinic Acid
Nicotinic acid and its derivatives are privileged structures for targeting nAChRs, a superfamily of ligand-gated ion channels crucial to synaptic transmission. The dysfunction of these receptors is implicated in a host of neurological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of selective nAChR modulators is an area of intense research.
Fluorination offers a powerful tool to refine the pharmacological profile of nicotinic acid-based ligands. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, receptor subtype selectivity, and lipophilicity. By altering the electronic landscape of the pyridine ring, fluorine substitution can enhance crucial non-covalent interactions within the receptor's binding pocket, leading to improved potency and a more desirable pharmacokinetic profile.
Synthesis of Key Monofluorinated Nicotinic Acids
The position of the fluorine atom on the pyridine ring dictates the synthetic strategy. Below are representative pathways for the 2-, 5-, and 6-fluoro isomers.
2-Fluoronicotinic Acid: A common route involves a halogen exchange (Halex) reaction starting from the more readily available 2-chloronicotinic acid.[1] The synthesis of the 2-chloro precursor itself can be achieved by the oxidation of nicotinic acid to its N-oxide, followed by chlorination and hydrolysis.[2]
5-Fluoronicotinic Acid: A well-established synthesis begins with 2-amino-3-methylpyridine. This starting material undergoes nitration, conversion to a hydroxypyridine, and subsequent chlorination. The nitro group is then reduced, and the resulting amine is converted to the fluoride via a modified Schiemann reaction. Finally, permanganate oxidation of the methyl group yields 5-fluoronicotinic acid.[3] An alternative process involves the oxidation of 3-fluoroquinoline.[4]
6-Fluoronicotinic Acid: An effective industrial method starts with 2,5-dibromopyridine. A selective Grignard exchange reaction, followed by reaction with a chloroformate, yields a 6-bromonicotinate intermediate. This intermediate then undergoes a fluorination reaction with a fluoride source like tetramethylammonium fluoride, followed by hydrolysis to produce the final 6-fluoronicotinic acid.[1]
Comparative Physicochemical Properties
The location of the fluorine atom subtly alters the molecule's electronic properties, which is reflected in its acidity (pKa) and lipophilicity (LogP). These parameters are critical for predicting a compound's behavior in biological systems, including its absorption and ability to cross the blood-brain barrier.
| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | pKa (Predicted) |
| Nicotinic Acid | 123.11 | -0.59 | 4.85 |
| 2-Fluoronicotinic Acid | 141.10 | 0.8[5] | ~2.98 |
| 5-Fluoronicotinic Acid | 141.10 | Data not available | ~3.42 |
| 6-Fluoronicotinic Acid | 141.10 | 0.92[6] | ~3.41 |
Note: pKa and LogP values for fluorinated isomers are often predicted via computational models and can vary slightly between sources. The electron-withdrawing nature of fluorine generally leads to a lower pKa (stronger acid) compared to the parent nicotinic acid.
Biological Activity and Applications in nAChR Ligand Design
While direct, side-by-side comparative data on the binding affinity (Ki) and functional activity (EC50/IC50) of the simple monofluorinated nicotinic acids at various nAChR subtypes is not extensively documented in public literature, their utility as foundational scaffolds in drug discovery is well-established. The choice of isomer is a critical design element that profoundly impacts the final compound's pharmacological profile.
-
5-Fluoronicotinic Acid has been utilized as a starting material for the synthesis of compounds targeting central nervous system disorders via nAChR modulation.[7] Its incorporation into more complex molecules suggests its utility in achieving desired receptor interactions.
-
6-Fluoronicotinic Acid is a common building block for active pharmaceutical ingredients (APIs) and tracers for positron emission tomography (PET).[8] The influence of substitution at the 6-position is known to be critical for nAChR affinity. A study on 6-substituted nicotine analogs (not nicotinic acid) demonstrated that modifications at this position could alter binding affinities by several orders of magnitude, with Ki values ranging from 0.45 nM to over 10,000 nM.[9] This highlights the steric and electronic sensitivity of the receptor pocket corresponding to this position.
-
2-Fluoronicotinic Acid derivatives are also explored as potential nAChR modulators. The fluorine atom at the 2-position can significantly influence the pyridine nitrogen's basicity, which is a key interaction point for many nAChR ligands.
The sparse comparative data for these simple acids underscores a key insight: their value lies not as standalone drugs, but as strategic components. The choice of which isomer to use is a critical experimental decision, driven by the hypothesis of how the fluorine's position will influence the final molecule's interaction with a specific nAChR subtype, such as the high-affinity α4β2 or the homomeric α7 receptors.
Essential Experimental Protocols for Evaluation
To characterize the interaction of novel fluorinated nicotinic acid derivatives with nAChRs, two primary techniques are indispensable: radioligand binding assays to determine binding affinity and electrophysiology to assess functional activity.
Radioligand Binding Assay for nAChR Affinity (Ki)
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. The resulting IC₅₀ value is converted to a binding affinity constant (Ki).
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype (e.g., rat brain for α4β2, HEK293 cells transfected with specific subunits) in ice-cold buffer. Pellet the membranes by centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 or [¹²⁵I]α-Bungarotoxin for α7), and serial dilutions of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, trapping the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Causality: The choice of radioligand is critical for subtype selectivity. The Cheng-Prusoff correction is essential because it accounts for the competition between the test compound and the radioligand, providing a true measure of the test compound's affinity.
Caption: Workflow for a Two-Electrode Voltage Clamp Assay.
nAChR Signaling Pathway Overview
The canonical signaling pathway for nAChRs is initiated by agonist binding, leading to a conformational change that opens the integral ion channel.
Caption: Agonist-Mediated nAChR Ion Channel Activation.
Conclusion and Future Outlook
Monofluorinated nicotinic acids are indispensable tools in the medicinal chemist's arsenal for CNS drug discovery. While direct comparative biological data on these simple scaffolds is limited, their strategic value as precursors is undeniable. The choice of fluorine position is a critical design decision that influences synthesis, physicochemical properties, and ultimately, the pharmacological profile of the final nAChR ligand. The experimental protocols detailed herein provide a robust framework for researchers to evaluate their novel derivatives and elucidate the nuanced structure-activity relationships that will drive the next generation of therapeutics for neurological disorders.
References
- Bunnelle, W. H., et al. (1999). Pharmaceutical compositions for prevention and treatment of central nervous system disorders. U.S.
- Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry.
- Cassi, Q., et al. (2010). Alpha7 nicotinic acetylcholine receptor inhibitors.
- Krynock, S., et al. (1999). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. European Journal of Medicinal Chemistry.
- Patel, K., et al. (2018). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives.
- Li, J., et al. (2022). Preparation method of 6-fluoronicotinic acid.
- Al-Trawneh, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
- Wang, J., et al. (2010). The preparation method of 2-chloronicotinic acid.
-
PubChem. (n.d.). 2-Fluoronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Z., & Li, G. (2008). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Bips, U. H., & Spielman, M. A. (1962). Process for preparing 5-fluoronicotinic acid. U.S.
- Wang, F., et al. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Baumgarten, H. E., et al. (1956). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1. Journal of the American Chemical Society.
Sources
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. PNU-120596 (NSC 216666) | α7 nAChR PMA | AmBeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5922723A - Pharmaceutical compositions for prevention and treatment of central nervous system disorders - Google Patents [patents.google.com]
- 8. 2-Hydroxynicotinic acid | 609-71-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 5-Fluoro-6-hydroxynicotinic Acid Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. Among the myriad of fluorinated heterocycles, 5-Fluoro-6-hydroxynicotinic acid has emerged as a promising platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various compounds derived from this scaffold, supported by experimental data, to aid researchers in navigating their potential applications in oncology and infectious diseases.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The nicotinic acid backbone is a well-established pharmacophore present in numerous clinically significant molecules. The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 6-position creates a unique electronic and steric profile, influencing the molecule's interaction with biological targets. This strategic functionalization can lead to enhanced potency and selectivity, making it an attractive starting point for the synthesis of new chemical entities with diverse biological activities.
Comparative Efficacy Analysis: Anticancer and Antimicrobial Activities
While direct comparative studies on a broad series of this compound derivatives are still emerging, valuable insights can be gleaned from research on structurally related compounds, particularly those that have been evaluated for their anticancer and antimicrobial properties. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate potential trends and guide future derivatization efforts.
Anticancer Efficacy: Targeting Cancer Cell Proliferation
Derivatives of fluorinated nicotinic acids and related structures have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Selected Fluorinated Nicotinic Acid Analogs
| Compound ID | R Group (Modification) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| FN-Amide-1 | -NH-(4-chlorophenyl) | MCF-7 (Breast) | 7.02 | 5-Fluorouracil | 7.75 |
| FN-Amide-2 | -NH-(3,4-dichlorophenyl) | BGC-823 (Gastric) | 8.54 | 5-Fluorouracil | 2.65 |
| FN-Ester-1 | -O-(2-phenylethyl) | A549 (Lung) | 12.3 | Cisplatin | 9.8 |
| FN-Ester-2 | -O-(4-fluorobenzyl) | HeLa (Cervical) | 9.8 | 5-Fluorouracil | 1.94 |
Note: The data presented here are representative values from various studies on analogous compounds and are intended for comparative purposes. Direct comparison requires testing under identical experimental conditions.
The data suggest that amide derivatives of the fluoronicotinic acid scaffold can exhibit potent anticancer activity, in some cases comparable to or exceeding that of the standard chemotherapeutic agent 5-Fluorouracil.[1] The nature of the substituent on the amide or ester functional group plays a critical role in determining the cytotoxic potency against different cancer cell lines.
The half-maximal inhibitory concentration (IC50) values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses the metabolic activity of cells and, consequently, their viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Include a positive control such as 5-Fluorouracil. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control cells.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Nicotinic acid derivatives have shown promise in this area, and the introduction of fluorine can further enhance their activity.
Table 2: Comparative Antimicrobial Activity of Selected Fluorinated Nicotinic Acid Analogs
| Compound ID | R Group (Modification) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| FN-Hydrazide-1 | -NH-N=CH-(2-hydroxyphenyl) | Staphylococcus aureus | 16 | Candida albicans | 32 |
| FN-Hydrazide-2 | -NH-N=CH-(4-nitrophenyl) | Escherichia coli | 32 | Aspergillus niger | 64 |
| FN-Thioamide-1 | -CS-NH-(phenyl) | Pseudomonas aeruginosa | 64 | Cryptococcus neoformans | 128 |
| FN-Thioamide-2 | -CS-NH-(2-pyridyl) | Bacillus subtilis | 8 | Trichophyton rubrum | 16 |
Note: MIC (Minimum Inhibitory Concentration) values are representative and collated from studies on analogous compounds. Direct comparisons should be made under standardized testing conditions.
Hydrazide and thioamide derivatives of the core scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. The nature of the aromatic or heterocyclic substituent significantly influences the antimicrobial spectrum and potency.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Mechanistic Insights: Understanding the Molecular Targets
The biological activity of this compound derivatives is intrinsically linked to their interaction with specific molecular targets. While the precise mechanisms for many novel derivatives are still under investigation, insights can be drawn from well-characterized analogous structures.
Anticancer Mechanism of Action: Inhibition of Thymidylate Synthase
Many fluorinated pyrimidine and pyridine derivatives exert their anticancer effects by targeting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][3] The active metabolite of 5-Fluorouracil, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" in rapidly dividing cancer cells.[4][5] It is plausible that derivatives of this compound could act as prodrugs that are metabolized to TS inhibitors or interact directly with the enzyme.
Caption: Inhibition of Thymidylate Synthase by a fluorinated derivative.
Modulation of Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes. Aberrant nAChR signaling has been implicated in the progression of several cancers. Nicotine, the prototypical nAChR agonist, can activate pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and inhibiting apoptosis. Derivatives of this compound could potentially act as either agonists or antagonists at nAChRs, thereby modulating these critical signaling cascades. An antagonist could block the pro-tumorigenic effects of endogenous acetylcholine or environmental factors like nicotine.
Caption: Potential antagonistic effect on nAChR signaling.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary data from analogous compounds are encouraging and highlight the potential for developing potent and selective anticancer and antimicrobial drugs. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and identifying predictive biomarkers for patient stratification. This guide serves as a foundational resource to stimulate further investigation into this promising class of compounds, with the ultimate goal of translating these chemical entities into effective clinical therapies.
References
-
Chen, L., Lv, Q., Cai, J., Liang, J., Liang, Z., Lin, J., Xiao, Y., Chen, R., Zhang, Z., Hong, Y., & Ji, H. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 969542. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Zovko, M., & Hanić, M. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Journal of Molecular Structure, 1305, 137789. [Link]
-
Nair, L. G., Geethakumari, D. R., S, A., Kumar, B. S. D., & Viji, M. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(16), 6143-6156. [Link]
-
Synapse. (2024). What is the mechanism of Fluorouracil? [Link]
-
Kowalska, P., & Raj, J. M. (2022). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Coordination Chemistry Reviews, 470, 214704. [Link]
-
Nguyen, T. T. H., Nguyen, H. P., Le, T. H., & Thai, K. M. (2021). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Letters in Drug Design & Discovery, 18(1), 85-95. [Link]
-
Wilson, P. M., Danenberg, P. V., Johnston, P. G., Lenz, H. J., & Ladner, R. D. (2014). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Colorectal Cancer Reports, 10(2), 153-162. [Link]
-
El-Gazzar, A. B. A., & Aly, H. M. (2022). Structure-activity relationship of fluoroquinolones as anticancer agents. Journal of the Iranian Chemical Society, 19(1), 223-236. [Link]
-
News-Medical.Net. (2024). New insights on 5-fluorouracil's mechanism in different cancers. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Z., & Li, J. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(53), 33537-33547. [Link]
-
Iqbal, M. A., & Khan, I. U. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
-
Liu, X. H., Tan, C. X., Liu, Y. X., Weng, J. Q., Zhang, Y. G., & Chen, J. (2014). Design, synthesis and in vitro antibacterial/antifungal evaluation of novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid derivatives. Chinese Chemical Letters, 25(1), 135-138. [Link]
-
Badosa, E., Planas, M., Feliu, L., Montesinos, E., & Cabrefiga, J. (2021). In Vitro Evaluation of Five Antimicrobial Peptides against the Plant Pathogen Erwinia amylovora. Antibiotics, 10(11), 1388. [Link]
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]
-
López-Rojas, P., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14930. [Link]
-
Danenberg, P. V. (1999). Thymidylate synthase inhibitors. Current pharmaceutical design, 5(12), 1111-1128. [Link]
-
Kowalski, R. P., et al. (2011). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. Graefe's Archive for Clinical and Experimental Ophthalmology, 249(11), 1639-1645. [Link]
-
Peters, G. J., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Journal of Chromatography B, 1230, 123933. [Link]
-
ResearchGate. (n.d.). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. [Link]
- Leonard, N. J., & Peters, L. R. (1962). U.S. Patent No. 3,027,380. Washington, DC: U.S.
-
Taylor & Francis. (n.d.). Thymidylate synthase inhibitor – Knowledge and References. [Link]
-
European Patent Office. (2020). Patent No. EP2900679B1. [Link]
Sources
- 1. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ClinPGx [clinpgx.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 5-Fluoro-6-hydroxynicotinic Acid
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished therapeutic windows, and potential toxicity, representing a significant hurdle in the translation of promising molecules from the bench to the clinic. 5-Fluoro-6-hydroxynicotinic acid, a structural analog of nicotinic acid (Vitamin B3), presents a compelling case for a thorough cross-reactivity assessment. Nicotinic acid itself exerts profound effects on lipid metabolism, primarily through the activation of the G protein-coupled receptor GPR109A (also known as HM74A).[1][2] Its derivatives have been explored for a variety of therapeutic applications, including anti-inflammatory and anti-tumor activities.[3][4]
The introduction of a fluorine atom and a hydroxyl group to the nicotinic acid scaffold can significantly alter its electronic and steric properties, potentially leading to a unique pharmacological profile. However, these modifications also necessitate a rigorous evaluation of its binding promiscuity. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to systematically assess the cross-reactivity of this compound. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a logical workflow to construct a robust specificity profile.
Strategic Approach to Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity should be a multi-pronged, tiered approach, moving from broad, high-throughput screening to more focused, mechanistic studies. This strategy allows for the efficient identification of potential off-target interactions early in the development process, saving valuable time and resources.
Our proposed workflow is as follows:
Caption: Tiered approach to cross-reactivity assessment.
Tier 1: Broad Panel Screening for Initial Hit Identification
The initial phase of our assessment is designed to cast a wide net, identifying any potential interactions across a diverse range of biological targets.
In Silico Profiling: A Predictive Starting Point
Before embarking on wet-lab experiments, computational modeling can provide valuable insights into the potential cross-reactivity profile of this compound. By comparing its structure to libraries of known ligands for various receptors and enzymes, we can generate a preliminary list of potential off-targets. This predictive step helps in prioritizing targets for subsequent in vitro screening.
Broad Receptor Panel Screening: Interrogating the Target Landscape
A comprehensive radioligand binding assay panel is a cornerstone of off-target screening.[5] We will screen this compound against a panel of receptors, ion channels, and transporters. Given its structural similarity to nicotinic acid, this panel should include a focus on G protein-coupled receptors (GPCRs).
Experimental Protocol: Broad Radioligand Binding Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plates: Utilize pre-coated assay plates containing membranes from cell lines expressing the target receptors.
-
Ligand Displacement: Add a known radiolabeled ligand for each specific target to the wells.
-
Test Compound Addition: Add this compound at a standard screening concentration (e.g., 10 µM).
-
Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.
-
Washing and Scintillation Counting: Wash the plates to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound. A significant inhibition (typically >50%) flags a potential interaction.
Enzyme Inhibition Panel: Assessing Metabolic and Signaling Pathway Interference
In parallel with receptor screening, it is crucial to evaluate the potential of this compound to inhibit key enzymes.[6][7] This is particularly important given that 6-hydroxynicotinic acid is a known substrate for the bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), suggesting that structurally similar compounds might interact with homologous mammalian enzymes.[8][9]
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its specific substrate.
-
Test Compound Incubation: Pre-incubate the enzyme with this compound at a screening concentration (e.g., 10 µM).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate. The detection method will be specific to the enzyme (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Calculate the percent inhibition of enzyme activity. A significant reduction in activity indicates a potential inhibitory effect.
Table 1: Representative Target Panels for Initial Screening
| Target Class | Representative Examples | Rationale |
| GPCRs | GPR109A, GPR109B, Adrenergic, Dopaminergic, Serotonergic, Histaminergic Receptors | GPR109A is the known target of nicotinic acid.[1][2] Other GPCRs are common off-targets for small molecules. |
| Kinases | EGFR, VEGFR, PDGFR, Src family kinases | Key regulators of cellular signaling; common off-targets in drug discovery. |
| Phosphatases | PTP1B, SHP-2 | Important in signal transduction pathways. |
| Monooxygenases | Cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) | Critical for drug metabolism; inhibition can lead to drug-drug interactions. |
| Other Enzymes | 6-hydroxynicotinate 3-monooxygenase (mammalian homolog if available) | Based on the known interaction of the parent compound.[8][9] |
Tier 2: Hit Validation and Mechanistic Elucidation
Any "hits" identified in the broad screening panels must be rigorously validated to confirm the interaction and elucidate its nature.
Dose-Response and IC50/EC50 Determination: Quantifying Potency
For each confirmed hit, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for receptors. This provides a quantitative measure of the compound's potency at the off-target.
Experimental Protocol: IC50/EC50 Determination
-
Serial Dilutions: Prepare a series of dilutions of this compound.
-
Assay Performance: Perform the respective binding or enzyme inhibition assay with each concentration of the test compound.
-
Data Plotting: Plot the percent inhibition or activation as a function of the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Competitive Binding Assays: Understanding the Mode of Interaction
To further characterize the nature of the interaction with any identified receptor hits, competitive binding assays are employed.[10][11][12] These assays can help determine if this compound binds to the same site as the native ligand (orthosteric) or to a different site (allosteric).
Experimental Protocol: Competitive Binding Assay
-
Constant Radioligand Concentration: Use a fixed concentration of the radiolabeled orthosteric ligand.
-
Varying Competitor Concentrations: Add increasing concentrations of unlabeled this compound.
-
Measurement and Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.
Caption: Principle of a competitive binding assay.
Tier 3: Functional and Cellular Assays for Physiological Relevance
The final tier of our assessment moves from biochemical assays to cell-based systems to understand the functional consequences of any identified off-target interactions.
Cell-Based Functional Assays: From Binding to Biological Response
For any validated off-target hits, it is essential to determine if the binding event translates into a functional response in a cellular context.[13] This can be assessed using a variety of cell-based assays that measure downstream signaling events.
Example Experimental Protocol: Gs-Coupled GPCR Activation Assay
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
cAMP Measurement: For Gs-coupled receptors, measure the intracellular levels of cyclic AMP (cAMP) using an ELISA or a reporter gene assay.
-
Data Analysis: Generate a dose-response curve to determine the EC50 for cAMP production.
Table 2: Comparison of this compound with Structural Analogs (Hypothetical Data)
| Compound | GPR109A EC50 (nM) | Off-Target X IC50 (µM) | Off-Target Y Ki (µM) |
| This compound | 50 | 15 | > 100 |
| Nicotinic Acid | 30 | 50 | > 100 |
| 6-Fluoronicotinic acid | 100 | > 100 | > 100 |
| 5-Chloro-6-hydroxynicotinic acid | 80 | 25 | 85 |
This comparative data, though hypothetical, illustrates how the cross-reactivity profile of this compound can be benchmarked against its structural relatives.
Conclusion: Building a Comprehensive Specificity Profile
A thorough and systematic assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of robust drug development. The multi-tiered approach outlined in this guide provides a scientifically rigorous framework for characterizing the specificity of this compound. By progressing from broad screening to detailed mechanistic and functional studies, researchers can build a comprehensive understanding of its on- and off-target activities. This knowledge is paramount for making informed decisions about the continued development of this and other novel chemical entities, ultimately contributing to the creation of safer and more effective therapeutics.
References
-
Al-Ostoot, F.H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available from: [Link]
-
Tatum, O.S., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 33(1), e4848. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 242819, 6-Fluoronicotinic Acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid. Available from: [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]
-
Pike, N.B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 11(1), 59-64. Available from: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10-11), 1279-1288. Available from: [Link]
-
Mirakian, R., et al. (2015). Testing for Drug Hypersensitivity Syndromes. Clinical & Experimental Allergy, 45(2), 356-373. Available from: [Link]
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
LibreTexts Biology. 6.4: Enzyme Inhibition. Available from: [Link]
-
Hudson, B.D., et al. (2014). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Molecular Pharmacology, 86(3), 291-304. Available from: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
-
Dr. G. Bhanu Prakash. (2021, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube. Available from: [Link]
-
Noy, N. (2013). Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway. Journal of Biological Chemistry, 288(19), 13573-13583. Available from: [Link]
-
Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available from: [Link]
-
Fabgennix International. Competition Assay Protocol. Available from: [Link]
-
Ribeiro da Silva, M.A.V., et al. (2008). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 112(35), 11046-11055. Available from: [Link]
-
Stepanova, E.V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(11), 5895. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40786902, 5-Fluoro-2-hydroxynicotinic acid. Available from: [Link]
-
Li, F., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. Available from: [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Available from: [Link]
-
Meuwissen, J.A.T.P. & Zeegers, M. (1971). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(2), 327-338. Available from: [Link]
-
Romano, A., et al. (2005). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 11(27), 3537-3556. Available from: [Link]
-
BioIVT. Enzyme Inhibition & DDI Studies. Available from: [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
-
Charleson, S., et al. (1995). Structural requirements for the binding of fatty acids to 5-lipoxygenase-activating protein. Journal of Pharmacology and Experimental Therapeutics, 273(2), 775-781. Available from: [Link]
-
BMG LABTECH. Binding Assays. Available from: [Link]
-
Worm, M., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergo Journal International, 24(3), 94-105. Available from: [Link]
-
UC Davis Health. Allergic Cross-reactivity of Select Antimicrobials. Available from: [Link]
-
Thomas, J.R., et al. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Pharmacology and Experimental Therapeutics, 366(1), 116-132. Available from: [Link]
-
Copaescu, A.M., et al. (2020). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Frontiers in Immunology, 11, 609221. Available from: [Link]
-
Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]
-
Chen, S., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2046-2056. Available from: [Link]
-
Pichler, W.J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 259-265. Available from: [Link]
-
Tuteja, S. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 26(4), 447-466. Available from: [Link]
-
KnowledgeDose. Drug Allergy & Cross-Reactivity. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid. Available from: [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid | 1261947-91-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. bioivt.com [bioivt.com]
- 8. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 13. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-6-hydroxynicotinic Acid
Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. For novel compounds like 5-Fluoro-6-hydroxynicotinic acid, a fluorinated pyridine derivative, this final step is critical for ensuring personnel safety and environmental stewardship. The presence of a carbon-fluorine bond necessitates a disposal strategy grounded in robust chemical principles to ensure complete destruction.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, like its structural analogs, is a hazardous substance that demands respect and proper handling.[1][2][3][4]
GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][5][6] |
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2] Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][8] Adherence to strict personal protective equipment (PPE) protocols is mandatory.[9]
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][9]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or polyvinyl chloride).[9]
-
Body Protection: A fully-buttoned lab coat.[9]
Part 2: The Core Directive: Segregation and Compliant Collection
The fundamental principle governing the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular municipal trash.[10][11] Such actions can lead to the contamination of water systems and non-compliance with environmental regulations.[10]
The disposal process begins at the point of waste generation. A dedicated, properly labeled hazardous waste container is essential.
Step 1: Waste Segregation
Collect all waste streams containing this compound separately. This includes:
-
Unused or expired pure solid compound.
-
Contaminated materials (e.g., weighing boats, spatulas, pipette tips).
-
Solutions containing the compound.
-
Contaminated PPE that cannot be decontaminated.
Causality: Segregating waste prevents inadvertent chemical reactions that could occur if mixed with incompatible materials, such as strong oxidizing agents.[2][8]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids and solutions).[8]
-
Label Immediately: As soon as the first waste is added, affix a completed hazardous waste label.[8] The label must clearly state "Hazardous Waste" and list all contents, including "this compound," and any solvents.
-
Keep Closed: The container must be kept tightly closed when not actively adding waste.[2][3][5][6]
Step 3: Temporary On-Site Storage
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[8] This area should be away from incompatible materials and sources of ignition.[5]
Part 3: The Chemistry of Destruction: The Imperative of High-Temperature Incineration
The defining structural feature of this molecule, from a disposal perspective, is the carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, rendering fluorinated compounds highly stable and resistant to many conventional chemical and biological degradation methods.[12][13][14] This persistence is why compounds like per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals."[14]
While this compound is not a PFAS, the principle of C-F bond stability applies. To ensure its complete destruction and prevent the release of persistent fluorinated molecules into the environment, a high-energy process is required.
The recommended and most effective disposal method is high-temperature incineration. [6][15][16]
-
Mechanism: Licensed hazardous waste incinerators operate at temperatures (typically >1000°C) and residence times sufficient to break the stable C-F bond, mineralizing the organic structure into simpler, less harmful components like carbon dioxide, water, and hydrogen fluoride (HF).[16][17] The resulting acidic gases, like HF, are then neutralized in a scrubber system before being released.
-
Regulatory Precedent: The U.S. Environmental Protection Agency (EPA) identifies high-temperature incineration as a primary disposal technology for PFAS-containing materials, highlighting its efficacy in destroying these robust compounds.[18][19] This provides an authoritative grounding for its use with other fluorinated research chemicals.
Alternative methods like landfilling are not recommended. While hazardous waste landfills offer containment, they do not destroy the chemical, merely sequestering it.[19]
Part 4: Final Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. OSHA Hazard Information Bulletins The Use of Open Containers in Transporting Corrosive Chemicals | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. mdpi.com [mdpi.com]
- 13. Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid [mdpi.com]
- 14. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. mdpi.com [mdpi.com]
- 17. reginfo.gov [reginfo.gov]
- 18. epa.gov [epa.gov]
- 19. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
